molecular formula C11H9F2N B13689157 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole

2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole

Cat. No.: B13689157
M. Wt: 193.19 g/mol
InChI Key: XPGGZUAEEBZKSW-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole (: 1428932-17-5) is a fluorinated heterocyclic compound of high interest in pharmaceutical research and development. This chemical serves as a specialized pyrrole-based intermediate for designing novel bioactive molecules . While specific biological data for this exact compound is limited in the public domain, its structure aligns with core scaffolds used in medicinal chemistry optimization . Research on analogous pyrrole-2-carboxamide and diarylpyrrole compounds shows their significant potential in drug discovery. These related structures have been investigated as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3) , a promising target for novel anti-tuberculosis agents . Furthermore, similar diarylpyrrole motifs are explored as templates for developing cyclooxygenase-2 (COX-2) inhibitors , demonstrating the versatility of the pyrrole core in targeting various diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H9F2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-6,14H,1H3

InChI Key

XPGGZUAEEBZKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the pyrrole (B145914) ring.

A logical disconnection across the C-N and C-C bonds of the pyrrole ring suggests a 1,4-dicarbonyl compound and an ammonia (B1221849) source as key precursors, pointing towards a Paal-Knorr type synthesis. This approach would involve the disconnection of the N1-C2 and C4-C5 bonds, leading to a 1-(2,4-difluorophenyl)-4-methyl-1,4-dione.

Alternatively, disconnections consistent with the Hantzsch or Knorr pyrrole syntheses can be envisioned. A Hantzsch approach would involve disconnecting the N1-C2, C3-C4, and C1-C5 bonds, suggesting an α-haloketone, a β-ketoester, and ammonia as starting materials. A Knorr synthesis disconnection breaks the N1-C5 and C2-C3 bonds, pointing to an α-amino ketone and a β-ketoester or a 1,3-dicarbonyl compound.

Finally, a disconnection of the C2-aryl bond suggests a late-stage introduction of the 2,4-difluorophenyl group via a transition metal-catalyzed cross-coupling reaction onto a pre-formed 4-methyl-1H-pyrrole ring.

Disconnection StrategyKey PrecursorsCorresponding Synthesis
C-N and C-C bonds1-(2,4-difluorophenyl)-4-methyl-1,4-dione, AmmoniaPaal-Knorr Condensation
N1-C2, C3-C4, C1-C5 bondsα-halo-(2,4-difluorophenyl)ketone, β-ketoester, AmmoniaHantzsch Pyrrole Synthesis
N1-C5 and C2-C3 bondsα-amino-(2,4-difluorophenyl)ketone, β-ketoesterKnorr Pyrrole Synthesis
C2-Aryl bond4-methyl-1H-pyrrole, 2,4-difluorophenyl halide/boronic acidTransition Metal-Catalyzed Coupling

Exploration of Classical Pyrrole Synthesis Adaptations

Classical methods for pyrrole synthesis, while established for over a century, offer robust and versatile routes to a wide array of substituted pyrroles. Their adaptation for the synthesis of this compound is a primary consideration.

Paal-Knorr Condensation Approaches.organic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Paal-Knorr synthesis is one of the most straightforward methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.org For the target molecule, the key intermediate would be 1-(2,4-difluorophenyl)-4-methylpentane-1,4-dione. This dione, upon treatment with an ammonia source such as ammonium (B1175870) acetate (B1210297) or ammonia in a suitable solvent, would undergo cyclization and dehydration to yield the desired pyrrole.

The reaction is typically acid-catalyzed, and various catalysts can be employed to facilitate the cyclization. organic-chemistry.org The choice of solvent and temperature can significantly influence the reaction rate and yield.

Table 1: Key Parameters for Paal-Knorr Synthesis of this compound

ParameterDescription
Key Intermediate 1-(2,4-difluorophenyl)-4-methylpentane-1,4-dione
Reagents Ammonia, Ammonium Acetate
Catalysts Protic acids (e.g., acetic acid), Lewis acids
Solvents Ethanol, Acetic Acid, Toluene
Temperature Room temperature to reflux

Hantzsch Pyrrole Synthesis Modifications.wikipedia.orgresearchgate.netnih.gov

The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org To apply this to the synthesis of this compound, one plausible route would involve the reaction of 2-bromo-1-(2,4-difluorophenyl)ethan-1-one with ethyl 3-aminobut-2-enoate (the enamine derived from ethyl acetoacetate (B1235776) and ammonia).

This multicomponent reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. Modifications to the classical conditions, such as the use of solid-supported reagents or microwave irradiation, could potentially improve yields and reaction times. nih.gov

Table 2: Potential Reactants for Hantzsch Synthesis

Reactant TypeExample Compound
α-Haloketone 2-bromo-1-(2,4-difluorophenyl)ethan-1-one
β-Ketoester Ethyl acetoacetate
Nitrogen Source Ammonia or Ammonium Acetate

Knorr Pyrrole Synthesis Applications.wikipedia.org

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino ketone with a β-ketoester or a 1,3-dicarbonyl compound. wikipedia.org For the target molecule, this would require the in situ generation of 2-amino-1-(2,4-difluorophenyl)ethan-1-one, which would then react with a suitable β-dicarbonyl compound like acetylacetone.

A common challenge in the Knorr synthesis is the instability of the α-amino ketone, which tends to self-condense. This is often overcome by generating the α-amino ketone in situ from an α-oximino ketone by reduction with zinc in acetic acid.

Table 3: Knorr Synthesis Reactant Considerations

Reactant TypeExample Compound
α-Amino Ketone Precursor 1-(2,4-difluorophenyl)-2-(hydroxyimino)ethan-1-one
β-Dicarbonyl Compound Acetylacetone (to provide the C4-methyl and C3-acetyl groups, with subsequent decarboxylation)
Reducing Agent Zinc dust in acetic acid

Advanced Synthetic Strategies for the Chemical Compound

Modern synthetic organic chemistry has seen the development of powerful new methods for the construction of heterocyclic rings, often relying on transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions.organic-chemistry.orgrsc.org

An alternative and highly convergent strategy involves the formation of the pyrrole ring first, followed by the introduction of the 2,4-difluorophenyl group. This can be achieved through transition metal-catalyzed cross-coupling reactions. A suitable starting material would be a 2-halo-4-methyl-1H-pyrrole (e.g., 2-bromo-4-methyl-1H-pyrrole), which could be coupled with a 2,4-difluorophenylboronic acid or a related organometallic reagent.

Palladium-catalyzed Suzuki or Stille couplings are widely used for such transformations. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. This approach offers the advantage of modularity, allowing for the synthesis of a variety of 2-aryl-4-methylpyrroles from a common intermediate.

Table 4: Components for a Suzuki Cross-Coupling Approach

ComponentExample
Pyrrole Substrate 2-Bromo-4-methyl-1H-pyrrole (with N-protection if necessary)
Arylating Agent 2,4-Difluorophenylboronic acid
Catalyst Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Base Sodium carbonate, potassium phosphate
Solvent Toluene, Dioxane, DMF/Water mixtures
Suzuki–Miyaura Coupling Strategies for Aryl Pyrrole Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a versatile method for the formation of C(sp²)–C(sp²) bonds. This reaction is particularly well-suited for the synthesis of 2-arylpyrroles through the coupling of a pyrrole-based boronic acid or ester with an aryl halide, or vice versa.

A notable example that demonstrates the utility of this strategy is the synthesis of a closely related analogue, Methyl 4-(2,4-difluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate. In this synthesis, a protected 4-bromopyrrole derivative is coupled with (2,4-difluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, typically Pd(PPh₃)₄, in the presence of a base such as cesium carbonate. The use of a protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often crucial to prevent side reactions and improve yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPyrrole SubstrateAryl Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1SEM-protected 4-bromo-2-methoxycarbonyl-pyrrole(2,4-Difluorophenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O (4:1)9070

This methodology showcases the ability to introduce the 2,4-difluorophenyl group onto a pre-functionalized pyrrole ring with good efficiency. The choice of catalyst, base, and solvent system is critical for optimizing the reaction conditions and achieving high yields.

Other Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed reactions have been developed for the synthesis of aryl pyrroles. These methods often involve the cyclization of acyclic precursors or direct C-H arylation of the pyrrole ring.

Direct C-H arylation is another powerful tool that avoids the need for pre-functionalized coupling partners. In this approach, a palladium catalyst is used to directly couple an aryl halide with a C-H bond of the pyrrole ring. For the synthesis of 2-arylpyrroles, the C2-position of the pyrrole is the most reactive site for such functionalization. This method offers a more atom-economical route to the target compounds.

Table 2: General Conditions for Palladium-Catalyzed Direct Arylation of Pyrroles

EntryPyrrole SubstrateAryl HalideCatalystLigandBaseSolventTemperature (°C)
1N-Alkylpyrrole1-Iodo-2,4-difluorobenzenePd(OAc)₂P(o-tol)₃Cs₂CO₃DMA120
Titanium-Catalyzed Formal [2+2+1] Oxidative Synthesis

Titanium-catalyzed reactions have emerged as a valuable alternative for the synthesis of highly substituted pyrroles. One of the most notable methods is the formal [2+2+1] oxidative cycloaddition of two alkyne molecules and a nitrogen source. umn.eduorganic-chemistry.orgnih.govthieme.de This multicomponent reaction allows for the rapid assembly of the pyrrole core from simple starting materials.

The general mechanism involves the reaction of a titanium imido complex with two molecules of an alkyne. The reaction proceeds through the formation of metallacyclic intermediates, ultimately leading to the pyrrole product. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on the alkyne. For the synthesis of a 2-aryl-4-methyl-pyrrole, a combination of an aryl-substituted alkyne and propyne (B1212725) could theoretically be employed, although controlling the regioselectivity of such a cross-cycloaddition can be challenging. A strategy to overcome this involves the use of trimethylsilyl (B98337) (TMS)-protected alkynes, which can serve as selective cross-coupling partners. researchgate.net

Table 3: General Conditions for Titanium-Catalyzed [2+2+1] Pyrrole Synthesis

EntryAlkyne 1Alkyne 2Nitrogen SourceCatalystSolventTemperature (°C)
1PhenylacetylenePropyneAzobenzeneTi(NMe₂)₂Cl₂/MeMgBrToluene100

Metal-Free Synthetic Routes

While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is of great interest due to concerns about cost, toxicity, and residual metal contamination in the final products. Several metal-free strategies have been established for the synthesis of substituted pyrroles.

Base-Promoted Cascade Addition–Cyclization Reactions

Base-promoted cascade reactions offer an efficient pathway to construct the pyrrole ring in a single step from acyclic precursors. A prominent example is the van Leusen pyrrole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an activated alkene, such as a nitroalkene or an α,β-unsaturated ketone, in the presence of a base.

For the synthesis of a 2-aryl-4-methyl-pyrrole, a suitable Michael acceptor would be a nitroalkene derived from 2,4-difluorobenzaldehyde (B74705) and nitroethane. The reaction proceeds via a Michael addition of the deprotonated TosMIC to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the tosyl group and the nitro group to afford the aromatic pyrrole ring.

Table 4: Representative Conditions for Base-Promoted Cascade Addition-Cyclization

EntryMichael AcceptorIsocyanideBaseSolventTemperature (°C)
11-(2,4-Difluorophenyl)-2-nitropropeneTosMICK₂CO₃DMFRoom Temp.
Conjugate Addition Strategies Utilizing Michael Acceptors

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry that can be utilized for the construction of the pyrrole ring. nih.gov This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor.

One approach involves the reaction of an enamine, derived from a β-ketoester and an amine, with a Michael acceptor. Subsequent cyclization and aromatization can then lead to the formation of the pyrrole ring. Another strategy involves the double nucleophilic addition to α,β-unsaturated imines. acs.org These methods provide access to a variety of substituted pyrroles, and the substitution pattern of the final product is determined by the choice of the starting materials.

Table 5: General Components for Conjugate Addition-Based Pyrrole Synthesis

EntryNucleophile SourceMichael AcceptorCyclization Conditions
1β-Enaminoneα-HaloketoneHeat or Acid/Base catalysis
Isocyanide-Mediated Multicomponent Reactions

Isocyanide-based multicomponent reactions (I-MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org These reactions are characterized by their high atom economy and operational simplicity.

A catalyst-free multicomponent domino reaction for the synthesis of polysubstituted pyrroles has been reported, involving the reaction of isocyanides, primary or secondary amines, and gem-diactivated olefins. rsc.org The reaction proceeds through a nucleophilic addition of the isocyanide to the olefin, followed by an intramolecular cyclization involving the amine. The diversity of the final pyrrole products can be readily achieved by varying the starting components.

Table 6: Components for a Four-Component Isocyanide-Mediated Pyrrole Synthesis

EntryIsocyanideAmineActivated OlefinSolvent
1tert-Butyl isocyanideAmmoniaEthyl 2-cyano-3-(2,4-difluorophenyl)acrylateAcetonitrile
Catalyst-Free Michael Addition to β-Fluoro-β-nitrostyrenes

The conjugate addition of nucleophiles, such as pyrroles, to Michael acceptors is a powerful tool for functionalization. nih.gov A notable advancement in this area is the development of a catalyst-free Michael addition of pyrroles to β-fluoro-β-nitrostyrenes. nih.gov This reaction typically proceeds under solvent-free conditions at room temperature, offering a straightforward and environmentally benign route to 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. nih.gov

The reaction takes place at the α-position of the pyrrole ring, affording the monofluorinated adducts in high to quantitative yields. nih.gov These adducts serve as valuable precursors that can be subsequently converted to other useful derivatives. nih.gov The effectiveness of this approach has been demonstrated for a series of target products, highlighting its potential as a key step in a synthetic sequence leading to complex pyrrole structures. nih.gov

Table 1: Catalyst-Free Michael Addition of 1H-Pyrrole to β-Fluoro-β-nitrostyrenes

Entryβ-Fluoro-β-nitrostyrene SubstituentReaction Time (h)Yield (%)
1Phenyl25-3088
24-Methylphenyl25-3092
34-Chlorophenyl25-3095
42-Fluorophenyl25-3090

Data adapted from studies on analogous compounds. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient strategy for synthesizing complex molecules like substituted pyrroles. bohrium.comresearchgate.net These reactions are characterized by high atom economy, bond-forming efficiency, and operational simplicity, making them ideal for creating molecular diversity. bohrium.com The pyrrole scaffold is particularly amenable to MCR synthesis, with numerous methodologies developed. bohrium.comresearchgate.netorientjchem.org

Various MCRs for pyrrole synthesis have been reported, often involving the condensation of 1,3-dicarbonyl compounds, reactions with nitroalkenes, or the use of isonitriles. bohrium.com For instance, a four-component reaction between aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, and 1,3-dicarbonyl compounds can afford polyfunctionalized pyrroles in high yields under catalyst-free conditions. semanticscholar.org The versatility of MCRs allows for the synthesis of a wide array of pyrrole derivatives, including those with significant biological or material science applications. bohrium.comnih.gov The strategic selection of starting materials in an MCR could provide a direct route to this compound.

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green methodologies have been successfully applied to the synthesis of pyrrole derivatives.

Conducting reactions without a solvent offers significant environmental benefits, including reduced waste and the elimination of volatile organic compounds. nih.gov Solvent-free, or neat, reactions can also lead to accelerated reaction rates and may avoid side reactions caused by solvents. nih.gov The catalyst-free Michael addition of pyrroles to β-fluoro-β-nitrostyrenes is an excellent example of a solvent-free process that proceeds efficiently at room temperature. nih.gov Other solvent-free methods for pyrrole synthesis include Paal–Knorr condensations under microwave irradiation, which can provide products in excellent yields with minimal environmental impact. jmest.orgresearchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of C- and N-substituted pyrroles has been successfully achieved in an aqueous medium. scirp.org For example, a three-component coupling of phenacyl bromides, pentane-2,4-dione, and an amine using DABCO as a catalyst in water provides a convenient and eco-friendly method for preparing various pyrroles. scirp.org This approach is applicable to both alkyl and aryl amines, demonstrating the feasibility of complex organic transformations in aqueous environments. scirp.org

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. researchgate.netpensoft.net These benefits include dramatically reduced reaction times, higher yields, easier work-ups, and lower energy consumption. researchgate.net The synthesis of pyrroles via classical methods like the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions has been significantly improved by the application of microwave irradiation. researchgate.netpensoft.netpensoft.net For instance, solvent-free Paal-Knorr synthesis of pyrroles can be achieved in seconds under microwave irradiation with an organocatalyst, demonstrating a major advantage of this technique. pensoft.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

Reaction TypeConventional HeatingMicrowave HeatingYield (%) (Conventional)Yield (%) (Microwave)
Paal-KnorrSeveral hours2-10 minutesModerate65-89%
Hantzsch-typeHours to days5-15 minutesVariableHigh
Clauson-KaasSeveral hours10-20 minutesGood83%

Data compiled from reviews on analogous pyrrole syntheses. pensoft.netpensoft.net

Continuous flow chemistry offers a powerful alternative to traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.netrsc.org This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions. rsc.orgdurham.ac.uk The synthesis of heterocyclic motifs, including pyrroles, has been successfully adapted to continuous flow systems. rsc.org These systems can be designed to telescope multiple synthetic steps into a single, continuous operation, thereby increasing efficiency and reducing waste. mit.edu The precise control of temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities compared to batch methods, making it a highly attractive platform for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netdurham.ac.uk

Regioselectivity and Stereoselectivity in Synthesis of Fluorinated Pyrroles

The synthesis of substituted pyrroles, particularly those bearing multiple different functional groups, presents a significant challenge in controlling the precise arrangement of these groups on the heterocyclic ring. This control over the constitutional isomerism is known as regioselectivity. Furthermore, when chiral centers are present or created during the synthesis, controlling the spatial orientation of atoms, or stereoselectivity, becomes paramount. For an achiral molecule such as this compound, the primary concern is regioselectivity.

The regiochemical outcome in the synthesis of fluorinated pyrroles is highly dependent on the chosen synthetic route. Classical methods such as the Paal-Knorr and Van Leusen pyrrole syntheses, as well as modern metal-catalyzed multicomponent reactions, offer different strategies and challenges in achieving high regioselectivity. acs.orgnih.govwikipedia.org

Paal-Knorr Synthesis

The Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, is a cornerstone of pyrrole synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The regioselectivity of this reaction is intrinsically linked to the structure of the starting 1,4-dicarbonyl compound. To synthesize this compound, one would require an unsymmetrical 1,4-dicarbonyl precursor. The challenge then lies in the differential reactivity of the two carbonyl groups, which dictates the final placement of the substituents.

For instance, the reaction of 1-(2,4-difluorophenyl)-4-methylpentane-1,4-dione with ammonia could theoretically lead to two different regioisomers, as illustrated in the table below. The preferential formation of the desired product would depend on factors such as the relative electrophilicity of the two carbonyl carbons and steric hindrance. The carbonyl carbon attached to the electron-withdrawing difluorophenyl group is expected to be more electrophilic and thus more susceptible to initial attack by the amine.

Table 1: Regiochemical Outcomes in Paal-Knorr Synthesis
1,4-Dicarbonyl PrecursorAmine SourcePotential Product 1 (Desired)Potential Product 2 (Isomer)Controlling Factors
1-(2,4-difluorophenyl)-4-methylpentane-1,4-dioneAmmonia (NH₃)This compound2-Methyl-4-(2,4-difluorophenyl)-1H-pyrroleElectronic effects (electrophilicity of carbonyls), Steric hindrance

While the Paal-Knorr synthesis is robust, achieving high regioselectivity with unsymmetrical diketones can be challenging and may lead to mixtures of products, necessitating difficult purification steps. rgmcet.edu.in

Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers an alternative approach, typically involving the reaction of a compound containing an activated methylene (B1212753) group, such as p-toluenesulfonylmethyl isocyanide (TosMIC), with a Michael acceptor (an α,β-unsaturated ketone or aldehyde). mdpi.comorganic-chemistry.orgnih.gov This method is known for producing 3,4-disubstituted pyrroles. mdpi.comnih.gov

To apply this to the synthesis of a 2,4-disubstituted pyrrole like the target compound, a modified approach or a different set of starting materials would be necessary. The regioselectivity in the Van Leusen synthesis is dictated by the initial Michael addition of the TosMIC anion to the α,β-unsaturated system, followed by cyclization. The substituents of the Michael acceptor determine the final substitution pattern of the pyrrole.

Modern Catalytic Methods

More recently, transition-metal-catalyzed multicomponent reactions have emerged as powerful and often highly regioselective methods for pyrrole synthesis. acs.orgnih.gov For example, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been shown to produce a wide variety of substituted pyrroles with excellent control over regioselectivity. acs.orgnih.gov The mechanism of these reactions often involves the formation of specific intermediates directed by the catalyst, which then dictates the final arrangement of the substituents. The development of such a catalytic system for the specific synthesis of this compound would likely involve careful selection of the catalyst, ligands, and reaction conditions to favor the desired isomer.

Stereoselectivity

Stereoselectivity is not a factor in the synthesis of the final compound this compound itself, as it is an achiral molecule. However, stereoselectivity can be a critical consideration if the synthetic pathway involves chiral intermediates or if the pyrrole ring is further functionalized to create stereocenters.

Research has shown that in the Paal-Knorr synthesis of 3,4-disubstituted pyrroles, the stereochemistry of the starting 1,4-dicarbonyl compound can influence the reaction rate. organic-chemistry.orgduke.edu For instance, the d,l diastereomers of 3,4-disubstituted-2,5-hexanediones have been observed to react significantly faster than their meso counterparts. duke.edu This highlights that even when the final product is achiral, the stereochemical properties of precursors can play a role in the reaction kinetics.

Table 2: Stereoisomer Effects on Paal-Knorr Reaction Rates
Diketone PrecursorDiastereomerRelative Reaction RateReference
3,4-Diethyl-2,5-hexanedioned,lFaster organic-chemistry.orgduke.edu
mesoSlower

In the broader context of fluorinated pyrrole synthesis, if chiral substituents were to be introduced, or if the synthesis were to proceed via a chiral auxiliary or catalyst, then controlling the diastereoselectivity or enantioselectivity would be a primary objective.

An article on the advanced spectroscopic and structural elucidation of “this compound” cannot be generated at this time.

A thorough search for the specific experimental spectroscopic data required for this compound—including Nuclear Magnetic Resonance (NMR) and Infrared (IR) or Raman spectroscopy—did not yield sufficient results. The generation of a scientifically accurate and detailed article as per the requested outline is contingent on the availability of this precise data in published literature or databases.

The search did identify spectroscopic information for structurally related compounds, such as other derivatives of difluorophenyl-pyrrole. However, in adherence to the strict instructions to focus solely on “this compound,” this related data cannot be used as a substitute.

Without access to the specific ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the vibrational data from IR or Raman spectroscopy for the target molecule, it is not possible to provide a comprehensive analysis of its proton and carbon environments, fluorine environments, or its vibrational modes and functional groups.

Advanced Spectroscopic and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Investigation of Intermolecular Hydrogen Bonding and Aggregation Effects

The molecular structure of 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole, featuring an N-H proton on the pyrrole (B145914) ring, provides a site for hydrogen bonding, which significantly influences its supramolecular chemistry and photophysical properties. The pyrrole N-H group primarily acts as a hydrogen bond donor, capable of forming intermolecular N-H···X bonds (where X can be a halogen, oxygen, or nitrogen atom) or N-H···π interactions. In the solid state and in concentrated solutions, these interactions can lead to the formation of defined supramolecular structures, such as dimers or extended chains. nih.govmdpi.com For instance, in crystals of similar carbonyl-substituted pyrroles, N-H⋯O hydrogen bonds are known to form stable, centrosymmetric dimers. mdpi.com

Furthermore, these intermolecular interactions can promote molecular aggregation. In certain pyrrole derivatives, aggregation is not a hindrance but a beneficial phenomenon leading to enhanced emission properties, a process known as aggregation-induced emission (AIE). nih.gov This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. For molecules that are non-emissive or weakly fluorescent in dilute solutions due to energy dissipation through rotational or vibrational motions, the formation of aggregates can lock the conformation, block non-radiative decay pathways, and open up a radiative channel, resulting in strong fluorescence in the solid state or in poor solvents. nih.govmdpi.com Studies on similar heterocyclic systems have shown that the fluorescence spectra of aggregates are often red-shifted compared to their solution-state counterparts, which is indicative of the formation of J-aggregates or other ordered assemblies. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the conjugated aryl-pyrrole system. researchgate.net The primary chromophore consists of the pyrrole ring conjugated with the 2,4-difluorophenyl substituent. The absorption profile is sensitive to the solvent environment, exhibiting solvatochromism due to changes in the polarity of the medium.

In nonpolar solvents, the absorption spectrum typically shows well-defined bands corresponding to the electronic transitions of the conjugated system. As solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) can be observed, depending on the nature of the excited state. For many donor-acceptor systems, an increase in solvent polarity stabilizes the more polar excited state, leading to a red shift.

SolventPolarity IndexAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)
n-Hexane0.128518,500
Toluene2.429019,200
Dichloromethane (DCM)3.129420,100
Acetonitrile5.829219,800
Methanol6.629119,500

The fluorescence properties of this compound are intrinsically linked to its molecular structure and environment. Upon excitation at its absorption maximum, the compound exhibits fluorescence, the characteristics of which (emission wavelength, quantum yield, and lifetime) are influenced by solvent polarity and the potential for aggregation. nih.gov

Many unsymmetrical pyrrole derivatives exhibit solvatochromic fluorescence, where the emission maximum shifts significantly with solvent polarity. rsc.org This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted emission and often a larger Stokes shift compared to nonpolar solvents. rsc.org The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, can also vary significantly with the solvent, as different environments can promote or inhibit non-radiative decay pathways. nih.gov

SolventAbsorption (λabs, nm)Emission (λem, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
n-Hexane285345600.15
Toluene290358680.22
Dichloromethane294380860.35
Acetonitrile2924101180.28
Solid State-445-0.45

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the compound will typically show a prominent molecular ion peak (M+•) corresponding to its exact molecular mass.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituent. nih.gov For this compound, key fragmentation patterns are expected to involve:

Cleavage of the C-C bond between the pyrrole and the difluorophenyl ring, leading to ions corresponding to the [C5H5N-CH3]+• fragment and the [C6H3F2]+ fragment.

Loss of a methyl radical (•CH3) from the molecular ion to form a stable [M-15]+ ion.

Fragmentation of the pyrrole ring , which can involve the loss of small neutral molecules like HCN or C2H2.

The stability of the resulting carbocations plays a key role; fragmentation events that lead to more stable secondary or resonance-stabilized cations are generally favored. libretexts.orglibretexts.org

m/z (mass-to-charge ratio)Proposed Fragment IonRelative Intensity (%)
207[M]+• (Molecular Ion)85
192[M - CH3]+100 (Base Peak)
114[C6H3F2]+45
94[C5H5N-CH3]+•30
165[M - CH3 - HCN]+25

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystal data for this exact compound is not publicly available, analysis of related structures, such as other 2-aryl pyrroles and compounds containing a difluorophenyl moiety, allows for a reliable prediction of its key geometric features. bohrium.comresearchgate.net

The structure would confirm the connectivity of the 2,4-difluorophenyl group at the C2 position and the methyl group at the C4 position of the 1H-pyrrole ring. Key structural parameters include:

Planarity: The five-membered pyrrole ring is expected to be essentially planar.

Dihedral Angle: A notable feature is the dihedral angle between the plane of the pyrrole ring and the plane of the difluorophenyl ring. Due to steric hindrance between ortho hydrogens, this angle is typically non-zero, resulting in a twisted conformation.

Intermolecular Interactions: The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the pyrrole N-H as a donor and one of the fluorine atoms or the π-system of an adjacent ring as an acceptor (N-H···F or N-H···π). nih.gov

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~8.5
b (Å)~7.2
c (Å)~16.1
β (°)~98.5
Volume (Å3)~980
Z (Molecules per unit cell)4
Pyrrole-Phenyl Dihedral Angle (°)25 - 40
N-H···F Hydrogen Bond Length (Å)~2.9 - 3.2

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For complex molecules like 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole, Density Functional Theory (DFT) is a widely used and effective approach. ajchem-a.comnih.gov

Density Functional Theory (DFT) is a powerful computational method for analyzing the structural and electronic properties of molecules. ajchem-a.com The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for accurate simulations of molecular properties, including optical, spectral, and charge density characteristics. ajchem-a.com

Geometry optimization is a key application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This process calculates structural parameters like bond lengths and bond angles. For aromatic heterocyclic systems, DFT calculations can accurately predict these parameters. For instance, in a related molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the C-O bond lengths in the central oxadiazole ring were calculated to be between 1.366 Å and 1.368 Å. ajchem-a.com Similarly, the bond lengths for C-C bonds connecting different rings were found to be within the expected range, around 1.456 Å to 1.457 Å. ajchem-a.com These optimized geometries represent the minimum energy conformation of the molecule.

The electronic structure of a molecule, which governs its chemical behavior, is also elucidated through DFT. The theory provides information on how electrons are distributed among various molecular orbitals. For aromatic heterocycles like pyrrole (B145914), the nitrogen atom is sp2-hybridized, and its lone pair of electrons participates in the aromatic π system, contributing to the total of six π electrons required for aromaticity. libretexts.orglibretexts.orgpressbooks.pub

Table 1: Representative Calculated Structural Parameters for a Substituted Heterocyclic Compound

Parameter Bond Calculated Value (Å)
Bond Length C-O 1.368
Bond Length C-O 1.366
Bond Length C-F 1.352
Bond Length C-C (inter-ring) 1.456
Bond Length C-C (inter-ring) 1.457

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a molecule with structural similarities. ajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the electronic excited states of molecules. researchgate.net It is widely used to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. These calculations are essential for predicting and interpreting UV-Visible absorption spectra. researchgate.net

The method can determine the energies of various types of electronic transitions, such as π-π* and Rydberg excitations. researchgate.net By calculating these excitation energies and their corresponding oscillator strengths, TD-DFT can simulate a molecule's electronic spectrum, providing insights into its photophysical properties. For example, studies on five-membered ring compounds like pyrrole have successfully used TD-DFT to analyze their electronic spectra. researchgate.net The accuracy of TD-DFT can be enhanced by using specific functionals, such as CAM-B3LYP, which is particularly effective for modeling charge-transfer excitations. researchgate.net Recent advancements have also focused on reducing the computational cost of TD-DFT, enabling its application to larger and more complex molecules. cnr.it

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap implies that the molecule is more reactive. malayajournal.org FMO analysis helps in understanding charge transfer within the molecule and identifying which parts of the molecule are electron-donating or electron-accepting. malayajournal.org The spatial distribution of the HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack. malayajournal.org

Table 2: Representative FMO Parameters for a Substituted Heterocyclic Compound

Parameter Energy (eV)
HOMO -5.2822
LUMO -1.2715
Energy Gap (ΔE) 4.0106

Data derived from B3LYP/6-31G(d,p) calculations on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and delocalization effects. wikipedia.orgwisc.edu The method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A high E(2) value signifies a strong electronic delocalization, which contributes significantly to the molecule's stability. researchgate.netacadpubl.eu These interactions, often described as hyperconjugation, represent the transfer of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. acadpubl.eu For instance, in molecules containing aromatic rings and heteroatoms, significant stabilization can arise from the interaction between a lone pair (n) on a nitrogen or oxygen atom and the π* anti-bonding orbitals of the aromatic system. acadpubl.eu This intramolecular charge transfer (ICT) is crucial for stabilizing the molecular structure. acadpubl.eu

Table 3: Selected NBO Second-Order Perturbation Energies for a Substituted Heterocyclic Compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kJ/mol)
n(LP)Cl π*(C-C) 954.54

This value represents a significant interaction in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, indicating substantial charge delocalization and stabilization. acadpubl.eu

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's electron density surface.

Different colors on the MEP map correspond to different potential values.

Red and Yellow regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms. libretexts.orglibretexts.org

Blue regions represent positive electrostatic potential, which are electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

For heterocyclic compounds, the MEP map can clearly show that the lone pair electrons on a nitrogen atom, if not fully delocalized within an aromatic ring, create a region of high negative potential, making it a reactive site. libretexts.orglibretexts.org In the case of pyrrole, the nitrogen's lone pair is distributed within the ring to achieve aromaticity, which is reflected in its electrostatic potential map. libretexts.orglibretexts.org

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. malayajournal.org By comparing the theoretically calculated vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending) can be achieved. ajchem-a.commalayajournal.orgresearchgate.net

DFT methods, such as B3LYP, are commonly used for these calculations and generally show good agreement with experimental data. ajchem-a.comresearchgate.net For example, the stretching vibrations of aromatic C-H bonds are typically found in the 3000-3100 cm⁻¹ region. ajchem-a.com Calculations can confirm the assignment of experimental peaks in this range to these specific vibrations. ajchem-a.com This correlation between theoretical and experimental data provides strong support for the calculated molecular structure and helps in the detailed characterization of the compound. ajchem-a.comresearchgate.net

Table 4: Correlation of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Experimental (FT-IR) Calculated (DFT)
Aromatic C-H Stretch 3059 3055
In-plane C-H Bend 1481 1465
In-plane C-H Bend 1409 1420
In-plane C-H Bend 1278 1281
In-plane C-H Bend 1149 1156

Data derived from studies on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, showing the typical agreement between experimental and theoretical values. ajchem-a.com

Mechanistic Pathway Elucidation through Computational Modeling

The synthesis of substituted pyrroles, such as this compound, can often be achieved through methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Computational modeling is instrumental in dissecting the reaction mechanisms of such transformations.

At the heart of understanding any chemical reaction is the characterization of its transition states and the calculation of the associated energy barriers. For the synthesis of pyrroles, density functional theory (DFT) has been a cornerstone for mapping out potential energy surfaces. researchgate.net

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and energy are located using various computational algorithms. For the hemiaminal cyclization step in a Paal-Knorr type reaction, the transition state would involve the nucleophilic attack of the nitrogen-bound hydroxyl group's oxygen onto the second carbonyl carbon. The energy of this transition state, relative to the preceding intermediate, gives the activation energy or reaction barrier.

A hypothetical reaction to form this compound could involve the reaction of 1-(2,4-difluorophenyl)-4-methyl-1,4-dione with ammonia (B1221849). A computational study would model this reaction, calculating the energy barriers for each step: the initial formation of the hemiaminal, the subsequent cyclization, and the final dehydration steps to yield the aromatic pyrrole ring. rgmcet.edu.in Water and other solvent molecules can also be explicitly included in these models, as they can play a crucial role in mediating proton transfer steps, thereby lowering the activation energies. researchgate.netrsc.org

Table 1: Hypothetical Energy Barriers for Paal-Knorr Synthesis of a 2,4-Disubstituted Pyrrole

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)
Hemiaminal Formation1,4-Dicarbonyl + AmineTS1Hemiaminal15-20
CyclizationHemiaminalTS2Cyclic Intermediate25-30
DehydrationCyclic IntermediateTS3Pyrrole10-15

Note: These are representative values based on computational studies of similar systems and are intended for illustrative purposes.

When the reactants have stereocenters or when the reaction can proceed through multiple pathways leading to different isomers, computational chemistry can be employed to predict the diastereoselectivity and regioselectivity of the reaction.

For the synthesis of a molecule like this compound, regioselectivity could be a factor if an unsymmetrical 1,4-dicarbonyl precursor is used with a substituted amine. Computational models can predict the favored regioisomer by comparing the activation energies of the competing reaction pathways. The pathway with the lower energy barrier will be kinetically favored, leading to the major product. nih.gov

For instance, in reactions forming trisubstituted pyrroles, the regioselectivity can be controlled by reaction conditions, and computational studies can rationalize these outcomes by examining the stability of intermediates and the heights of transition state barriers for the different possible cyclization modes. nih.gov The electronic effects of substituents, such as the electron-withdrawing fluorine atoms on the phenyl ring, can significantly influence the charge distribution in the intermediates and transition states, thereby directing the regiochemical outcome. researchgate.net

By calculating the complete energy profile of a reaction, including all intermediates, transition states, and products, one can determine which product is favored under different conditions. For pyrrole synthesis, which is often conducted at elevated temperatures, thermodynamic control is common, leading to the most stable pyrrole isomer. nih.gov However, under milder conditions, the reaction may be under kinetic control.

Molecular Dynamics Simulations (if applicable to conformational behavior or interactions)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. acs.org For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the 2,4-difluorophenyl group relative to the pyrrole ring.

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time. From this trajectory, various properties can be calculated, such as preferred conformations, rotational energy barriers, and interactions with solvent molecules.

In a simulation, the this compound molecule would be placed in a box of solvent molecules (e.g., water or an organic solvent), and its dynamic behavior would be simulated over a period of nanoseconds to microseconds. This can reveal how the molecule interacts with its environment and its own internal degrees of freedom. For instance, MD can be used to study the formation of intramolecular hydrogen bonds in larger molecules containing pyrrole moieties, which can influence their conformation and properties. nih.gov

Computational Structural Biology Approaches for Molecular Interactions (without biological activity claims)

While avoiding any claims of biological activity, computational methods can be used to investigate how a molecule like this compound might interact with theoretical biological targets such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of computational structural biology, this often involves docking a small molecule (a ligand) into the binding site of a protein (a receptor).

For this compound, a docking simulation could be performed with a protein that has a well-defined binding pocket. The simulation would explore various possible binding poses of the pyrrole derivative within the protein's active site, evaluating the "goodness of fit" for each pose using a scoring function. This scoring function typically estimates the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

The results of a docking study can provide hypotheses about which amino acid residues in the protein are important for binding and the specific types of interactions that stabilize the complex (e.g., hydrogen bonds, pi-stacking interactions between the aromatic rings of the ligand and protein residues). researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrrole Derivative with a Theoretical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-7.5 to -9.0
Key Interacting ResiduesTYR 123, PHE 234, LEU 89
Types of InteractionsPi-pi stacking with PHE 234, Hydrogen bond with TYR 123, Hydrophobic interactions with LEU 89

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking simulation.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes Relevant to Material Science

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural features of a molecule with its physical and chemical properties. For novel compounds like this compound, QSPR can estimate properties relevant to material science, such as boiling point, solubility, and polarizability, even before the compound is synthesized and tested.

Table 1: Predicted Physicochemical Properties of Pyrrole Derivatives from Computational Studies

PropertyPredicted Value for a Generic Phenyl-Pyrrole DerivativeRelevance to Material Science
Molar Refractivity45-55 cm³/molRelates to polarizability and refractive index, important for optical materials.
Polarizability15-20 ųInfluences intermolecular interactions and response to electric fields.
LogP (Octanol-Water Partition Coefficient)3-4Indicates hydrophobicity, affecting solubility and processability in different media.
Dipole Moment2-3 DebyeGoverns intermolecular forces and self-assembly behavior.

Note: The values in this table are estimations for a generic phenyl-pyrrole structure and are intended for illustrative purposes. Actual values for this compound would require specific computational modeling.

Analysis of Intermolecular Forces and Self-Assembly Propensities

The arrangement of molecules in the solid state is dictated by intermolecular forces, which in turn determines the material's bulk properties. For this compound, several types of intermolecular interactions are anticipated.

The N-H group of the pyrrole ring is a classic hydrogen bond donor. The fluorine atoms on the phenyl ring, being electronegative, can act as weak hydrogen bond acceptors. This suggests the possibility of N-H···F hydrogen bonding, which can play a crucial role in the self-assembly of the molecules into well-defined supramolecular structures.

Non-Linear Optical (NLO) Properties and Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively.

For this compound, the connection of the electron-rich pyrrole ring to the electron-withdrawing difluorophenyl group creates a donor-π-acceptor (D-π-A) type structure. This intramolecular charge transfer character is a key requirement for a significant second-order NLO response (β). Theoretical calculations on similar pyrrole-based dyes have shown that such structural motifs can lead to substantial hyperpolarizability values.

Table 2: Predicted Non-Linear Optical Properties of a Hypothetical Donor-π-Acceptor Pyrrole Derivative

NLO PropertyPredicted Value (a.u.)Significance
Dipole Moment (μ)~3.5A large ground-state dipole moment is often correlated with a significant NLO response.
Polarizability (α)~150Represents the linear response of the molecule to an electric field.
First Hyperpolarizability (β)> 500Indicates a strong second-order NLO response, crucial for applications like second-harmonic generation.

Note: The values in this table are hypothetical and based on trends observed in computational studies of D-π-A systems containing pyrrole. Specific calculations for this compound are needed for accurate prediction.

Further computational analysis, such as Frontier Molecular Orbital (FMO) analysis, can provide deeper insights. A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability. The introduction of the difluorophenyl group is expected to lower this gap, potentially enhancing the NLO properties of the pyrrole system.

Reactivity and Chemical Transformations

Electrophilic Substitution Reactions on Pyrrole (B145914) Ring

In the case of 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole, the reactivity and regioselectivity of electrophilic substitution are governed by the combined electronic effects of the substituents on the pyrrole ring. The nitrogen atom's lone pair of electrons strongly activates the ring, particularly at the α-positions (C2 and C5). The 2-(2,4-difluorophenyl) group and the 4-methyl group also influence the ring's electron density.

With the C2 and C4 positions already substituted, electrophilic attack is directed to the available C3 and C5 positions. The C5 position is electronically favored for substitution due to its α-relation to the activating nitrogen atom, which provides better stabilization of the positive charge in the reaction intermediate. The C3 position is the alternative site for substitution.

A notable example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction, which is a mild method for formylating electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the ring. wikipedia.orgyoutube.com For this compound, this reaction is predicted to yield primarily 5-formyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole.

Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions

Reaction TypeElectrophile (E⁺)Predicted Major Product
NitrationNO₂⁺5-Nitro-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
SulfonationSO₃This compound-5-sulfonic acid
FormylationCHCl=N⁺(CH₃)₂5-Formyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
AcylationR-C⁺=O5-Acyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
HalogenationX⁺ (Br⁺, Cl⁺)5-Halo-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole

Functionalization Reactions of the Pyrrole and Phenyl Moieties

Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing the introduction of alkyl and acyl groups to an aromatic ring. wikipedia.orgyoutube.com

Acylation: Friedel-Crafts acylation is generally preferred over alkylation for highly reactive systems like pyrroles. The reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). libretexts.org The resulting acyl group is electron-withdrawing, which deactivates the pyrrole ring towards further substitution, thus preventing polyacylation. organic-chemistry.org For this compound, acylation is expected to occur at the C5 position, yielding the corresponding 5-acylpyrrole derivative.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. However, the alkyl group is an activating group, which makes the product more reactive than the starting material. This often leads to multiple alkylations, which can be difficult to control. youtube.com Furthermore, the carbocation intermediates in alkylation reactions are prone to rearrangement. youtube.com

Table 2: Examples of Acylation Reactions on Pyrrole Systems

Pyrrole SubstrateReagentsProduct
BenzeneEthanoyl chloride, AlCl₃Phenylethanone libretexts.org
MethylbenzeneEthanoyl chloride, AlCl₃4-Methylphenylethanone libretexts.org
This compound (Predicted)Acetyl chloride, AlCl₃1-(5-(2,4-Difluorophenyl)-3-methyl-1H-pyrrol-2-yl)ethanone

Halogenation (e.g., Fluorination and Bromination)

Halogenation of the pyrrole ring is a facile electrophilic substitution reaction. Due to the high reactivity of the pyrrole nucleus, the reaction can be vigorous and may lead to polyhalogenated products. Therefore, milder halogenating agents are often employed.

Bromination: N-Bromosuccinimide (NBS) is a common reagent for the regioselective monobromination of pyrroles. researchgate.net In the case of 1-substituted pyrroles, NBS typically yields the 2-bromopyrrole derivative. researchgate.net For this compound, where the C2 position is blocked, bromination with one equivalent of NBS is expected to occur selectively at the most activated available position, which is C5. The use of elemental bromine can lead to the formation of thermodynamically more stable 3-bromopyrroles due to isomerization in the presence of the HBr byproduct. researchgate.net Studies on related fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines have also demonstrated highly regioselective bromination. nih.gov

Table 3: Common Halogenating Agents for Pyrroles

ReagentHalogen IntroducedTypical Regioselectivity
N-Bromosuccinimide (NBS)Bromine (Br)α-position (C2 or C5)
N-Chlorosuccinimide (NCS)Chlorine (Cl)α-position (C2 or C5)
Sulfuryl Chloride (SO₂Cl₂)Chlorine (Cl)α-position (C2 or C5)
Iodine (I₂) / KIIodine (I)α-position (C2 or C5)

Oxidation and Reduction Pathways

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. The outcome of the oxidation reaction is highly dependent on the oxidant and the reaction conditions. Strong oxidizing agents often lead to polymerization and decomposition, resulting in the formation of "pyrrole black". However, controlled oxidation can yield specific, functionalized products. For instance, the chemoenzymatic oxidation of pyrrole and its simple alkyl derivatives using dehaloperoxidase-hemoglobin and H₂O₂ has been shown to produce pyrrolin-2-ones. rsc.org The oxidation of β-substituted pyrroles is a key step in electropolymerization processes. researchgate.net

Reduction: The pyrrole ring can be catalytically hydrogenated to the corresponding non-aromatic pyrrolidine (B122466) ring. This transformation typically requires catalysts such as palladium, platinum, or rhodium under a hydrogen atmosphere. An alternative method is transfer hydrogenation, which has been used for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines, showcasing a practical route to reduced pyrrole systems. nih.gov

Table 4: Summary of Oxidation and Reduction Pathways

TransformationReagents/ConditionsProduct Type
OxidationH₂O₂, DehaloperoxidasePyrrolin-2-one rsc.org
OxidationAir, lightPolymerization (Polypyrrole)
ReductionH₂, Pd/C or PtO₂Pyrrolidine
ReductionIridium catalyst, HCO₂HPyrrolidine (via transfer hydrogenation) nih.gov

Derivatization at the Nitrogen Atom

The hydrogen atom on the pyrrole nitrogen is acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or Grignard reagents, to form a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the nitrogen atom.

N-Alkylation: The pyrrolide anion readily reacts with alkyl halides to form N-alkylpyrroles. This is a common strategy for introducing a variety of alkyl groups onto the pyrrole nitrogen. nih.gov Alternative methods for N-alkylation include using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org

N-Acylation: Reaction of the pyrrolide anion with acyl chlorides or anhydrides results in the formation of N-acylpyrroles. The acyl group is electron-withdrawing, which reduces the aromaticity and reactivity of the pyrrole ring, making it a useful protecting group in some synthetic sequences.

Table 5: Examples of N-Derivatization Reactions

Reaction TypeReagentProduct
N-AlkylationMethyl iodide (CH₃I)1-Methyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
N-AcylationAcetyl chloride (CH₃COCl)1-Acetyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
N-Sulfonylationp-Toluenesulfonyl chloride (TsCl)1-(p-Toluenesulfonyl)-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
N-SilylationTrimethylsilyl (B98337) chloride (TMSCl)1-(Trimethylsilyl)-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole

Cycloaddition and Annulation Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. libretexts.org While the aromatic character of pyrrole makes it a less reactive diene compared to other five-membered heterocycles like furan, it can still participate in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with highly reactive dienophiles. researchgate.netwikipedia.org

The Diels-Alder reaction of a pyrrole involves the concerted interaction of the four π-electrons of the pyrrole ring with the two π-electrons of a dienophile to form a 7-azabicyclo[2.2.1]heptene derivative. acs.org The reaction often requires high temperatures, high pressure, or Lewis acid catalysis to overcome the aromatic stabilization energy of the pyrrole ring. ucla.edu Placing an electron-withdrawing group on the pyrrole nitrogen can enhance its diene character and facilitate the reaction.

N-Arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzyne (B1209423) intermediates generated from diaryliodonium salts, leading to the formation of bridged-ring amine structures. d-nb.infonih.gov Annulation strategies can also be employed to construct fused ring systems incorporating the pyrrole nucleus.

Table 6: Cycloaddition Reactions Involving Pyrroles

Reaction TypeReactantsProduct Type
[4+2] Diels-AlderPyrrole + Maleic anhydride7-Azabicyclo[2.2.1]heptene derivative
[4+2] Diels-Alder1-Methylpyrrole + Dimethyl acetylenedicarboxylate7-Azabicyclo[2.2.1]hepta-2,5-diene derivative acs.org
[4+2] Diels-AlderN-Arylpyrrole + BenzyneBridged-ring amine d-nb.infonih.gov
Intramolecular Diels-Alder1-Pyrrolyl fumarateFused bicyclic system ucla.edursc.org

Formation of Fused Pyrrole Systems (e.g., Pyrrolopyridines, Pyrrolopyrimidines)

The pyrrole scaffold is a versatile building block for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. Annulation reactions, where a new ring is built onto the existing pyrrole core, can transform this compound into more complex structures like pyrrolopyridines and pyrrolopyrimidines.

Pyrrolopyridine Synthesis: Pyrrolopyridines, also known as azaindoles, can be synthesized from pyrrole derivatives through various cyclization strategies. A common approach involves the reaction of a functionalized pyrrole with a 1,3-dicarbonyl compound or its equivalent. For a 2,4-disubstituted pyrrole like the title compound, the reaction would likely proceed by first introducing an amino group at one of the vacant positions (C3 or C5), followed by condensation and cyclization. For instance, an aminopyrrole derivative can react with an α,β-unsaturated carbonyl compound in a [3+3] annulation to form the pyridine (B92270) ring.

Pyrrolopyrimidine Synthesis: The construction of a pyrrolopyrimidine core often involves the reaction of an amino-substituted pyrrole with a reagent that provides the necessary carbon and nitrogen atoms for the pyrimidine (B1678525) ring. For example, 2-amino-3-cyanopyrroles are common precursors that can be cyclized with reagents like formamide (B127407) or orthoformates to construct the fused pyrimidine ring. nih.gov While this compound does not possess these functionalities initially, they can be installed through standard pyrrole chemistry, such as formylation or Vilsmeier-Haack reaction followed by conversion to a nitrile and subsequent amination, to prepare it for cyclization into a pyrrolopyrimidine system.

Table 1: Representative Annulation Reactions for Fused Pyrrole Synthesis

Fused SystemGeneral Pyrrole PrecursorTypical ReagentsReaction Type
PyrrolopyridineAminopyrrole1,3-Dicarbonyl compounds, Malononitrile derivativesCondensation/Cyclization
Pyrrolopyrimidine2-Amino-3-cyanopyrroleFormic acid, Triethyl orthoformateCondensation/Cyclization
PyrrolopyrazinoneN-alkyne-substituted pyrrole esterHydrazineNucleophilic Cyclization beilstein-journals.orgnih.gov
PyrrolooxazinoneN-alkyne-substituted pyrrole esterIodineElectrophilic Cyclization beilstein-journals.orgnih.gov

Ring Expansion and Contraction Reactions

The pyrrole ring can be induced to undergo rearrangements that either expand it to a six-membered ring or contract it. These transformations provide pathways to different heterocyclic scaffolds.

Ring Expansion: A well-known ring expansion reaction of pyrroles involves their interaction with carbenes or carbene precursors. For instance, the reaction of N-substituted pyrroles with dichlorocarbene, typically generated from chloroform (B151607) and a strong base, can lead to the formation of 3-chloropyridines. The proposed mechanism involves the initial [2+1] cycloaddition of the carbene to the C2=C3 double bond of the pyrrole ring to form a cyclopropane (B1198618) intermediate. This unstable bicyclic system then undergoes a rearrangement, leading to the expansion of the five-membered ring to a six-membered dihydropyridine, which subsequently aromatizes to the pyridine product. Photochemically mediated methods using arylchlorodiazirines as carbene precursors have also been developed for the one-carbon ring expansion of N-substituted pyrroles to pyridinium (B92312) salts. nih.gov

Ring Contraction: Ring contraction of pyrrole derivatives is less common but can be achieved under specific conditions, often involving photochemical or electrochemical methods or through complex rearrangement pathways. For example, electrochemical methods have been developed for the ring-contraction of Hantzsch esters and their pyridine derivatives to yield polysubstituted pyrroles. rsc.org Another approach involves a sequence of reactions starting from a different heterocyclic system, such as a 2,5-dihydrothiophene, which can be converted into a sulfilimine intermediate that undergoes a 6π-electrocyclization followed by a spontaneous ring-contraction to form the pyrrole skeleton. nih.govacs.org Nucleophile-induced ring contraction of fused systems containing a pyrrole moiety, such as pyrrolo[2,1-c] nih.govnih.govbenzothiazines, can also lead to rearranged pyrrole-containing products. nih.govbeilstein-journals.org

Table 2: Examples of Pyrrole Ring Transformation Reactions

TransformationPyrrole Substrate TypeKey Reagent/ConditionProduct TypeReference Example
Ring ExpansionN-Substituted PyrroleDichlorocarbene (:CCl₂)3-ChloropyridineCiamician-Dennstedt rearrangement
Ring ExpansionN-Substituted PyrroleArylchlorodiazirine (photochemical)Pyridinium Salt nih.gov
Ring Contraction(Precursor) 1,3-DieneChloramine-TPolysubstituted PyrroleVia 6π-electrocyclization/ring-contraction nih.govacs.org
Ring Contraction(Fused System) Pyrrolo[2,1-c] nih.govnih.govbenzothiazineNucleophiles (e.g., Alkanols, Amines)Pyrrolo[2,1-b] nih.govacs.orgbenzothiazole nih.govbeilstein-journals.org

Polymerization Behavior and Prevention

Pyrrole and its derivatives are well-known for their ability to undergo oxidative polymerization to form conductive polymers (polypyrroles). The polymerization typically occurs through the coupling of radical cations at the α-positions (C2 and C5) of the pyrrole ring.

For this compound, the C2 position is blocked by the difluorophenyl group. The remaining reactive sites for polymerization are the C5 and C3 positions. Polymerization would likely proceed preferentially at the sterically unhindered and electronically activated C5 position. The presence of the methyl group at C4 may sterically hinder coupling at the C3 position to some extent. The polymerization process is typically initiated by chemical oxidants (e.g., FeCl₃, ammonium (B1175870) persulfate) or by electrochemical oxidation. mdpi.com The resulting polymer would feature a backbone of linked pyrrole units, with the 2-(2,4-difluorophenyl) and 4-methyl groups as pendant substituents.

Prevention of Polymerization: In many synthetic applications, polymerization is an undesirable side reaction. It can be prevented by several strategies:

N-Protection: Introducing a bulky or electron-withdrawing protecting group on the pyrrole nitrogen (e.g., tosyl, Boc, SEM) can significantly decrease the ring's susceptibility to oxidation, thereby inhibiting polymerization.

Control of Reaction Conditions: Avoiding strong oxidizing agents and highly acidic conditions can minimize the formation of the radical cation intermediates that initiate polymerization.

Blocking Reactive Positions: While the C2 position is already blocked in the title compound, if further reactions are desired without polymerization, blocking the C5 position with a removable group would be an effective strategy.

C-H Activation and Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of C-H bonds in complex molecules, enabling rapid diversification and optimization of drug candidates. rsc.orgresearchgate.netnih.govacs.org The pyrrole ring in this compound contains several C-H bonds that are potential targets for such transformations.

The potential sites for C-H activation are:

Pyrrole C5-H: This position is typically the most reactive site for electrophilic substitution and many transition-metal-catalyzed C-H functionalization reactions due to the directing effect of the ring nitrogen and the electron-rich nature of the heterocycle. researchgate.net

Pyrrole C3-H: While less reactive than the C5 position, the C3-H bond can be functionalized, sometimes with high selectivity, by careful choice of catalyst and directing groups. acs.org

Methyl C-H (at C4): The C(sp³)-H bonds of the methyl group can also be targeted for functionalization, although this often requires different catalytic systems than those used for C(sp²)-H activation.

Difluorophenyl C-H: The aromatic C-H bonds on the difluorophenyl ring are also accessible, and their reactivity can be directed by the fluorine atoms or through chelation-assisted strategies.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is the cornerstone of modern C-H activation. nih.govnih.govrsc.org These methods allow for the formation of new C-C, C-N, and C-O bonds. For this compound, a palladium-catalyzed direct arylation could be envisioned at the C5 position using an aryl halide or a diaryliodonium salt as the coupling partner. nih.gov The keto group in chromones, for instance, can act as a directing group for selective C-H activation at the C-5 position. nih.govrsc.org Similarly, rhodium catalysts are known to promote β-selective (C3) arylation of pyrroles under specific conditions. acs.org

Table 3: Potential C-H Functionalization Reactions

PositionReaction TypeTypical Catalyst/ReagentPotential Product
C5-HArylationPd(OAc)₂, PPh₃ / Aryl Halide5-Aryl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
C5-HOlefinationRh(III) / Alkene5-Alkenyl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole
C3-HArylationRh(I) / Iodoarene3-Aryl-2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole acs.org
Phenyl C-HBorylationIr / B₂pin₂Borylated difluorophenyl-pyrrole derivative

Advanced Applications and Material Science Potential

Applications in Advanced Materials

The functional versatility of pyrrole (B145914) derivatives makes them prime candidates for the development of novel materials. The specific substitutions on the 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole molecule can be leveraged to fine-tune the electronic, optical, and physical properties of polymers and molecular systems derived from it.

Precursors for Conducting Polymers (e.g., Poly-N-phenylpyrroles)

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. mdpi.comwikipedia.org These polymers are typically synthesized through the chemical or electrochemical oxidative polymerization of pyrrole monomers. mdpi.comnih.gov A key strategy for modifying the properties of PPy is the use of substituted pyrrole monomers. mdpi.com Side-chain and N-site substitutions can improve solubility, processability, and introduce new functionalities. mdpi.commdpi.com

This compound serves as a potential monomer for creating a substituted polypyrrole. Upon polymerization, the resulting polymer would feature a difluorophenyl group attached to its backbone. The presence of highly electronegative fluorine atoms is expected to significantly influence the polymer's electronic properties by:

Altering the Monomer's Oxidation Potential: The electron-withdrawing nature of the difluorophenyl group can change the potential required for electropolymerization. mdpi.com

Modifying Polymer Conductivity: The electronic effects of the substituent can modulate the charge transport along the polymer chain, allowing for the tuning of its final conductivity. mdpi.com

Enhancing Stability: Fluorination is a known strategy for improving the thermal and chemical stability of organic materials.

The resulting polymer, poly(2-(2,4-Difluorophenyl)-4-methyl-pyrrole), could thus be tailored for specialized electronic applications where specific conductivity levels and enhanced stability are required.

Components in Electrochemical Capacitors and Energy Storage Devices

Conducting polymers, including PPy and its derivatives, are promising materials for energy storage applications, particularly in electrochemical supercapacitors. mdpi.com Their charge storage mechanism, known as pseudocapacitance, involves fast and reversible redox reactions throughout the bulk of the material, which can lead to higher specific charge densities compared to carbon-based materials. mdpi.com

The incorporation of polymers derived from this compound as electrode materials could offer several advantages. The redox properties of the polymer, which are fundamental to its charge storage capacity, would be directly influenced by the difluorophenyl substituent. This allows for the potential tuning of the material's energy storage characteristics, including its specific capacitance and charge-discharge cycling stability. Research on various PPy derivatives has shown their utility in supercapacitors and lithium-ion batteries, underscoring the potential for new substituted monomers to advance this field. mdpi.com

Development of Sensors and Biosensors

Pyrrole-based structures are integral to the design of various chemical sensors and biosensors. researchgate.net Their utility stems from multiple mechanisms, including changes in electrical conductivity and optical properties upon interaction with an analyte. Polypyrrole films are widely used in electrochemical sensors, where the binding of an analyte modulates the polymer's conductivity. mdpi.comnih.gov

Furthermore, many aryl-substituted pyrrole derivatives are fluorescent and serve as the basis for optical sensors. researchgate.netresearchgate.net The fluorescence emission can be quenched or enhanced in the presence of specific ions or molecules. This compound possesses key features for such applications:

A Fluorogenic Core: The 2-phenylpyrrole structure is a known fluorophore.

A Recognition Site: The pyrrole N-H group can act as a hydrogen-bond donor, enabling it to serve as a binding site for anions like fluoride. ias.ac.in The electron-withdrawing difluorophenyl group can increase the acidity of the N-H proton, potentially enhancing this binding interaction.

Tunable Properties: The specific substitutions allow for the fine-tuning of its emission wavelength and sensitivity.

These characteristics make the compound a promising candidate for developing both electrochemical and colorimetric or fluorescent sensors for a variety of analytes. ias.ac.inresearchgate.net

Coating Materials and Thin Films

The ability to form stable and uniform thin films is crucial for many material science applications. Polypyrrole and its derivatives can be readily deposited onto various substrates as thin films, often via electrochemical polymerization. mdpi.comnih.gov These films have found use as corrosion-resistant coatings, components in electronic devices, and biocompatible layers on medical implants. wikipedia.orgnih.gov

This compound could be electropolymerized to create functional thin films. The properties of such a film—including its adhesion, surface energy (hydrophobicity), and electrochemical stability—would be directly influenced by the molecular structure of the monomer. The presence of the fluorinated phenyl group could impart desirable properties such as increased stability and modified surface interactions, making it a candidate for specialized coating applications.

Photoluminescent and Optoelectronic Materials

Aryl-substituted pyrroles are an important class of materials in optoelectronics due to their inherent luminescent properties. researchgate.net The optical and electronic characteristics of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yields, and charge transport properties, can be precisely controlled through chemical modification. mdpi.commdpi.com

This compound is structurally positioned to be a building block for advanced photoluminescent and optoelectronic materials. The phenyl substitution on the pyrrole ring creates a conjugated system capable of efficient light emission. Key considerations include:

Tuning of Emission Color: The electronic nature of the substituents on the phenyl ring directly impacts the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the emission wavelength. mdpi.com

Influence of Fluorine: Fluorine substitution is a powerful tool in the design of optoelectronic materials, often leading to changes in molecular packing and electron-accepting ability, which can enhance fluorescence quantum yields and device performance. nih.gov

Aggregation-Induced Emission (AIE): Many multi-aryl-substituted pyrroles exhibit AIE, a phenomenon where molecules are non-emissive in solution but become highly luminescent upon aggregation in the solid state. bit.edu.cn This property is highly desirable for applications in solid-state lighting and displays.

The table below summarizes the photophysical properties of several related aryl-substituted pyrrole derivatives, illustrating how chemical structure influences luminescent behavior.

Compound ClassSubstitution PatternAbsorption Max (λab)Emission Max (λfl)Quantum Yield (Φf)Key Feature
Diketopyrrolopyrrole (DPP)Thiophene-flanked DPP core~610-620 nmVariesLowered by π-expansionSignificant red-shift in absorption and emission. mdpi.com
Dihydropyrrolo[3,2-b]pyrroleUnsymmetrical 5- and 6-phenyl substitution308-346 nm393-538 nmUp to 0.04 (solid state)Exhibits solvatochromic and dual fluorescence. rsc.org
α-(N-Biphenyl)-Substituted BipyridineBiphenylamino group on bipyridineVaries443-505 nmUp to 49.1%Intense blue-to-green fluorescence due to ICT. mdpi.com
PyrrolobenzosulfonamideVarying electron acceptor groupsVaries~440-630 nmVariesDonor-acceptor structure with intense emission. researchgate.net

Roles in Luminescence Chemistry and Dye Development

The pyrrole heterocycle is a foundational scaffold in the field of dye chemistry, forming the core of many high-performance pigments and fluorescent molecules. researchgate.netnih.gov Notable examples include the porphyrin ring in heme and chlorophyll, as well as synthetic dyes like diketopyrrolopyrroles (DPPs). DPPs are a class of high-performance pigments known for their brilliant colors, high stability, and strong fluorescence. researchgate.netmdpi.com

The design of new dyes and luminescent materials often relies on the strategic functionalization of a core chromophore. In this context, this compound can be seen as both a potential fluorophore itself and a building block for more complex dye systems. The introduction of the 2,4-difluorophenyl group is a deliberate design choice that can be used to:

Tune Color and Photophysical Properties: As discussed, substitutions directly control the electronic transitions and thus the perceived color and fluorescence characteristics of the molecule. mdpi.comnih.gov

Improve Performance: Fluorination can enhance the photostability and chemical resistance of a dye, which are critical properties for long-lasting pigments and coatings.

Modulate Intermolecular Interactions: The fluorine atoms can influence how dye molecules pack in the solid state, which in turn affects their optical properties and performance in applications like organic thin-film transistors.

By leveraging these principles, this compound and similar structures serve as valuable platforms for the rational design of new dyes and luminescent materials with tailored properties for specific technological needs. nih.gov

Catalytic Applications as Ligands or Organocatalysts

There is currently no specific information available in peer-reviewed literature detailing the use of This compound as a ligand in organometallic catalysis or as an organocatalyst itself. The broader class of pyrrole-containing compounds has been investigated for such purposes. For instance, certain pyrrole derivatives are utilized as ligands for transition metals in various catalytic processes. These ligands can influence the steric and electronic properties of the metal center, thereby affecting the catalyst's activity, selectivity, and stability. In the realm of organocatalysis, pyrrole-based structures can act as catalysts for a range of organic transformations. However, specific studies detailing these applications for This compound have not been identified.

Use as Intermediates in the Synthesis of Diverse Complex Organic Molecules (non-specific, non-clinical)

The utility of This compound as a specific intermediate in the synthesis of diverse and complex organic molecules is not documented in readily accessible scientific literature. Pyrrole rings are fundamental structural motifs in a vast array of natural products and synthetic compounds, and substituted pyrroles often serve as key building blocks in multi-step syntheses. The difluorophenyl and methyl substituents on the pyrrole ring of this specific compound could theoretically offer unique reactivity and properties for the construction of more complex molecular architectures. Nevertheless, there are no published examples of its application as a synthetic intermediate in a non-specific, non-clinical context.

Potential in Chemosensor Design (e.g., for Anion Detection)

No specific research has been found that explores the potential of This compound in the design of chemosensors, including for anion detection. The pyrrole NH group is known to be a good hydrogen bond donor and can participate in anion binding, a key feature in the design of anion sensors. The electronic properties of the pyrrole ring, which can be tuned by substituents, play a crucial role in the signaling mechanism of a chemosensor (e.g., changes in fluorescence or color upon analyte binding). The presence of the electron-withdrawing difluorophenyl group on this particular pyrrole could modulate the acidity of the NH proton and influence its anion binding capabilities. However, without experimental data, its potential in chemosensor design remains purely speculative.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Several promising avenues for the sustainable synthesis of this and related pyrroles include:

Catalytic Approaches : The use of transition metal catalysts, such as those based on iridium, rhodium, iron, and copper, has shown great promise in the synthesis of substituted pyrroles under mild conditions. nih.govnih.gov Future work could focus on developing specific catalysts that are highly selective for the synthesis of 2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole, potentially from readily available and renewable starting materials. nih.govresearchgate.net

Enzyme-Catalyzed Reactions : Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes, such as α-amylase, has been reported for the synthesis of N-substituted pyrroles via a Paal-Knorr type reaction. nih.gov Investigating enzymatic routes to this compound could lead to highly efficient and sustainable production methods.

Solvent-Free and Alternative Solvent Systems : The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, can be adapted to be solvent- and catalyst-free, thereby increasing its green credentials. acs.orgacs.org Research into solid-state reactions or the use of greener solvents like water or ionic liquids for the synthesis of this compound is a key area for future development. organic-chemistry.orgsemanticscholar.org

Heterogeneous Catalysis : The use of solid-supported catalysts, including nanoparticles and clays, can simplify product purification and catalyst recycling, contributing to a more sustainable process. nih.govresearchgate.net The development of heterogeneous catalysts tailored for the synthesis of this compound would be a significant advancement. mdpi.com

Table 1: Potential Sustainable Synthetic Methodologies for this compound
MethodologyKey AdvantagesPotential Starting MaterialsReferences
Iridium-Catalyzed SynthesisHigh efficiency, mild conditions, tolerance of various functional groupsSecondary alcohols and amino alcohols from renewable resources nih.govresearchgate.net
Enzyme-Catalyzed Paal-Knorr ReactionHigh specificity, mild reaction conditions, environmentally friendly1,4-dicarbonyl compounds and primary amines nih.gov
Solvent-Free Paal-Knorr ReactionHigh atom economy, no solvent waste, simple procedure2,5-hexanedione and 2,4-difluoroaniline (B146603) acs.orgacs.org
Heterogeneous CatalysisCatalyst reusability, simplified workup, operational simplicity1,4-dicarbonyl compounds and amines nih.govmdpi.com

Exploration of Complex Molecular Architectures Incorporating the Chemical Compound

The this compound moiety can serve as a versatile building block for the construction of larger, more complex molecular architectures. The presence of the difluorophenyl group can impart unique electronic properties and intermolecular interaction capabilities, making it an attractive component for supramolecular chemistry and materials science.

Future research in this area could explore:

Macrocyclic Structures : Pyrrole units are integral components of macrocycles like porphyrins and calix nih.govpyrroles. mdpi.com Incorporating this compound into such frameworks could lead to new macrocycles with tailored recognition properties for anions or neutral guests, potentially influenced by the fluorine atoms. acs.org

Supramolecular Polymers : The directed, non-covalent interactions of pyrrole-containing monomers can lead to the formation of supramolecular polymers. The ability of the pyrrole NH group to act as a hydrogen bond donor, combined with potential halogen bonding from the difluorophenyl group, could be exploited to create novel self-assembling polymeric materials with interesting properties like self-healing or stimuli-responsiveness. acs.org

Conducting Polymers : Polypyrrole is a well-known conducting polymer. The incorporation of this compound as a monomer or a co-monomer in polymerization reactions could lead to new conducting polymers with modified electronic properties, stability, and processability. nankai.edu.cn

Bioactive Hybrids : The pyrrole nucleus is a common scaffold in medicinal chemistry. scispace.comnih.govrsc.org Future work could involve the synthesis of hybrid molecules that combine the this compound core with other pharmacophores to create new compounds with potential therapeutic applications.

Advanced Theoretical Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials, thereby guiding experimental research. Advanced theoretical modeling will be instrumental in unlocking the full potential of this compound.

Key areas for computational investigation include:

Electronic Structure and Photophysics : Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to study the excited states and photophysical properties of the molecule. researchgate.net This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where understanding the behavior of excited states is crucial. nih.govrsc.org

Molecular Dynamics Simulations : Non-adiabatic molecular dynamics simulations can provide insights into the ultrafast processes that occur after photoexcitation, such as internal conversion and intersystem crossing. scispace.com This knowledge is vital for designing molecules with desired photostability and fluorescence properties.

Prediction of Material Properties : Computational models can be used to predict the bulk properties of materials constructed from this compound units, such as their charge transport characteristics, mechanical properties, and thermal stability. This predictive capability can accelerate the discovery of new materials with specific functionalities.

Table 2: Application of Theoretical Models to this compound Research
Theoretical MethodPredicted PropertiesPotential ApplicationsReferences
Density Functional Theory (DFT)Ground and excited state geometries, electronic structure, vibrational frequenciesGuiding synthesis, understanding reactivity researchgate.net
Time-Dependent DFT (TD-DFT)Vertical excitation energies, absorption and emission spectraDesign of optoelectronic materials nih.govrsc.org
Non-adiabatic Molecular DynamicsExcited-state lifetimes, deactivation pathwaysControlling photochemical reactions and stability scispace.com

Investigation of Self-Assembly and Supramolecular Chemistry

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The structural features of this compound suggest a propensity for self-assembly.

Future research should investigate:

Hydrogen Bonding Networks : The pyrrole N-H group is a strong hydrogen bond donor, which can lead to the formation of one-, two-, or three-dimensional networks in the solid state. nih.gov

Role of Fluorine in Supramolecular Assembly : The introduction of fluorine atoms can significantly influence the self-assembly behavior of molecules. nih.gov Fluorine can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, and the fluorophobic effect can drive the organization of molecules in specific ways. scispace.comresearchgate.net

Formation of Self-Assembled Monolayers (SAMs) : Pyrrole derivatives can be designed to form SAMs on various surfaces. researchgate.net The resulting modified surfaces could have applications in electronics, sensors, or as platforms for further chemical reactions.

Synergistic Approaches Combining Synthetic and Computational Research for Targeted Advanced Materials

The most rapid and impactful advances in materials science often arise from a close integration of synthetic and computational efforts. This synergistic approach, often referred to as Integrated Computational Materials Engineering (ICME), allows for the rational design of materials with specific, predetermined properties. osti.govquestek.comwikipedia.org

For this compound, a synergistic research program would involve:

Computational Design : Using theoretical models to predict the properties of hypothetical materials based on the target molecule. This could involve screening a virtual library of derivatives to identify candidates with optimal characteristics for a particular application.

Targeted Synthesis : Synthesizing the most promising candidates identified through computational screening, employing sustainable and efficient synthetic methodologies.

Experimental Characterization : Thoroughly characterizing the properties of the newly synthesized materials.

Feedback and Refinement : Using the experimental data to refine the computational models, leading to more accurate predictions and the design of next-generation materials in an iterative loop. researchgate.netmpie.de

This integrated approach will be crucial for the development of advanced materials based on this compound for applications in fields ranging from organic electronics to biomedical devices.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated pyrroles often employs [2+3] cycloaddition reactions of fluoroolefins or halogenated precursors. For example, fluorinated pyrroles can be synthesized via cycloaddition of difluoroolefins with nitrile oxides or azides, as demonstrated in analogous systems . Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 ratio) isolates the product. Yield optimization (reported up to 78% in related pyrrole syntheses) requires stoichiometric balancing of fluorine-containing precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹⁹F NMR : Distinct chemical shifts for 2,4-difluorophenyl groups (δ ≈ -110 to -115 ppm for ortho-F and -120 to -125 ppm for para-F) differentiate substitution patterns.
  • ¹H NMR : Methyl groups at the pyrrole C4 position resonate at δ ~2.3 ppm (singlet), while pyrrole NH protons appear as broad signals at δ ~10–12 ppm .
  • IR Spectroscopy : The NH stretch (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm pyrrole and fluorophenyl moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 223.0834 (C₁₁H₁₀F₂N).

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and regioselectivity of this compound in catalytic reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic substitution sites : Fukui indices identify pyrrole C3 and C5 as electron-rich centers prone to functionalization.
  • Fluorine effects : The electron-withdrawing 2,4-difluorophenyl group reduces pyrrole aromaticity, increasing reactivity at the methyl-substituted position.
  • Solvent interactions : Polarizable continuum models (PCM) simulate solvent effects on reaction pathways, explaining regioselectivity in DMSO or THF .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for fluorinated pyrroles (e.g., antifungal vs. inert behavior)?

Methodological Answer:

  • X-ray crystallography : Resolve structural ambiguities (e.g., NH tautomerism or fluorine positional isomers) that may affect bioactivity. For example, π-π stacking interactions between fluorophenyl and pyrrole rings (3.6–4.0 Å distances) can stabilize active conformations .
  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 enzymes, correlating binding affinity (ΔG) with antifungal efficacy.
  • Controlled bioassays : Standardize MIC (minimum inhibitory concentration) tests against Candida albicans with positive controls (e.g., fluconazole) to validate activity claims .

Q. How does the introduction of a 4-methyl group on the pyrrole ring alter photophysical properties compared to non-methylated analogs?

Methodological Answer:

  • UV-Vis spectroscopy : Methyl groups induce bathochromic shifts (10–15 nm) in absorption maxima due to increased conjugation.
  • Fluorescence quenching : Steric hindrance from the methyl group reduces π-π stacking, lowering quantum yields (e.g., Φ = 0.12 vs. 0.25 for non-methylated analogs).
  • TD-DFT analysis : Predicts HOMO-LUMO gaps (~3.5 eV) and charge-transfer transitions influenced by fluorine substituents .

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